molecular formula C13H19ClN2O B1456620 N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220036-93-0

N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B1456620
CAS RN: 1220036-93-0
M. Wt: 254.75 g/mol
InChI Key: FAJVCUVSHUDOFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride”, there are related studies that might provide insight. For instance, a continuous flow microreactor system was developed to synthesize “N-(3-Amino-4-methylphenyl)benzamide”, a crucial building block of many drug candidates . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

Scientific Research Applications

Optoelectronic Applications

The molecule N,N′-bis(3-methylphenyl)-N,N′-dyphenylbenzidine (TPD) has been widely used in optoelectronic applications . It is mainly known for its hole-transporting properties, but also for its capability to emit blue light and amplified spontaneous emission . This is important for the development of organic lasers .

Medicinal Chemistry

N-(3-Amino-4-methylphenyl)benzamide, a compound related to N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride, has a wide range of applications in medicinal chemistry . It is a crucial raw material and intermediate in the synthesis of many drug candidates .

Synthesis of Drug Candidates

The compound is used in the synthesis of many drug candidates . A continuous flow microreactor system was developed to synthesize it and determine intrinsic reaction kinetics parameters .

Kinetics Study in Microflow System

The compound is used in kinetics studies in microflow systems . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Development of Efficient and Practical Processes

The compound is used in the development of efficient and practical processes . The selective acylation of 2 has less synthesis steps and reagents consumption, which makes the selective acylation to gain 1 could be more effective and accessible .

Reaction with Hydroxylamine Hydrochloride

The compound reacts with hydroxylamine hydrochloride at 80 °C in the presence of pyridine under microwave irradiation . This method leads to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds as regioselective in moderate to good yields .

Safety and Hazards

The safety data sheet for a related compound, “Tris[2-(dimethylamino)ethyl]amine”, indicates that it causes severe skin burns and eye damage .

properties

IUPAC Name

N-(3-methylphenyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-3-2-4-12(9-10)15-13(16)11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJVCUVSHUDOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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